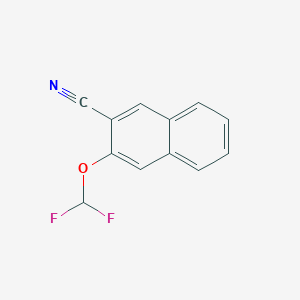

3-(Difluoromethoxy)-2-naphthonitrile

Description

Contextualization within Fluorinated Naphthalene (B1677914) Derivatives Research

The study of fluorinated naphthalene derivatives is a significant area of modern chemistry, driven by the profound impact that fluorine substitution has on the parent naphthalene ring system. Incorporating fluorine atoms or fluorine-containing groups into the naphthalene scaffold dramatically alters its physicochemical properties. nih.gov Fluorination is known to enhance thermal stability, oxidative stability, and lipophilicity. nih.gov These modifications are critical in the development of advanced materials and pharmaceuticals.

Research into compounds like fluorinated naphthalene diimides, for instance, has shown that fluorine substitution can lead to materials with exceptional photostability and high fluorescence quantum yields, making them suitable for applications in single-molecule labeling and organic electronics. nih.govbldpharm.com Attaching electron-withdrawing groups, such as fluoro or nitrile groups, to the naphthalene core can lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which is a key strategy for designing stable n-type organic semiconductors for use in transistors. bldpharm.comgoogle.com Therefore, 3-(Difluoromethoxy)-2-naphthonitrile, as a member of this class, is situated within a research context focused on creating high-performance organic materials with precisely tuned electronic and physical characteristics. bldpharm.comgoogle.com

Significance of the Difluoromethoxy Moiety in Advanced Organic Scaffolds

The difluoromethoxy group (-OCF₂H) is a privileged functional group in medicinal chemistry and materials science due to its unique electronic and steric properties. nih.gov It is often employed as a bioisostere for more common groups like the methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups to enhance a molecule's metabolic stability and pharmacokinetic profile. The presence of the strong carbon-fluorine bonds in the difluoromethoxy group makes it resistant to oxidative metabolism, a common issue for methoxy groups which can undergo O-demethylation. bldpharm.com

Furthermore, the -OCF₂H group has a nuanced effect on a molecule's lipophilicity, which is crucial for its ability to permeate biological membranes. nih.gov Unlike the more lipophilic trifluoromethoxy (-OCF₃) group, the difluoromethoxy group possesses a hydrogen atom capable of acting as a hydrogen bond donor. This allows it to engage in specific hydrogen bonding interactions with biological targets like protein residues, potentially improving binding affinity and efficacy. This dual role as a lipophilic, metabolically stable moiety that can also participate in hydrogen bonding makes the difluoromethoxy group a highly valuable substituent in the design of advanced organic molecules. nih.gov

Table 1: Comparative Physicochemical Effects of Key Functional Groups

| Functional Group | Typical Effect on Lipophilicity | Metabolic Stability | Hydrogen Bonding Capability |

|---|---|---|---|

| -OH (Hydroxyl) | Decreases | Low (Prone to oxidation/conjugation) | Donor & Acceptor |

| -OCH₃ (Methoxy) | Slightly Increases | Moderate (Prone to O-demethylation) | Acceptor |

| -OCF₂H (Difluoromethoxy) | Moderately Increases | High | Weak Donor & Acceptor |

| -OCF₃ (Trifluoromethoxy) | Significantly Increases | Very High | Acceptor |

Role of the Nitrile Functional Group in Complex Chemical Architectures

The nitrile, or cyano (-C≡N), group is an exceptionally versatile and important functional group in organic synthesis. Its strong electron-withdrawing nature and linear geometry influence the electronic properties of the molecule to which it is attached. The true utility of the nitrile group, however, lies in its capacity to be transformed into a wide array of other functional groups.

The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. It can be reduced to form primary amines using reducing agents like lithium aluminum hydride. Furthermore, the carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, such as Grignard reagents, to form ketones after hydrolysis. Beyond these fundamental transformations, the nitrile group actively participates in more complex reactions, including cycloadditions to form heterocyclic rings and as a directing group in C-H bond functionalization reactions. This extensive reactivity makes the nitrile group a powerful synthetic handle for the elaboration of simple starting materials into complex chemical architectures, including pharmaceuticals, agrochemicals, and novel materials.

Table 2: Common Synthetic Transformations of the Nitrile Functional Group

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Hydrolysis (Acidic/Basic) | H₃O⁺ or OH⁻, Heat | Carboxylic Acid or Amide |

| Reduction | LiAlH₄ or H₂, Catalyst | Primary Amine |

| Partial Reduction | DIBAL-H | Aldehyde |

| Reaction with Grignard Reagents | 1. RMgX; 2. H₃O⁺ | Ketone |

| [2+2+2] Cycloaddition | Alkynes, Catalyst | Pyridine Ring |

| [3+2] Cycloaddition | Azides | Tetrazole Ring |

Structure

3D Structure

Properties

Molecular Formula |

C12H7F2NO |

|---|---|

Molecular Weight |

219.19 g/mol |

IUPAC Name |

3-(difluoromethoxy)naphthalene-2-carbonitrile |

InChI |

InChI=1S/C12H7F2NO/c13-12(14)16-11-6-9-4-2-1-3-8(9)5-10(11)7-15/h1-6,12H |

InChI Key |

ZRAJZIXFMAHOIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C#N)OC(F)F |

Origin of Product |

United States |

Reaction Mechanisms Involving the Difluoromethoxy and Nitrile Functionalities

Mechanistic Studies of Difluoromethoxy Group Reactivity

The difluoromethoxy group imparts unique electronic properties to the aromatic ring. The high electronegativity of the fluorine atoms makes the -OCF₂H group a strong electron-withdrawing substituent through the inductive effect. This electronic influence, combined with the potential for radical generation, defines the mechanistic pathways for its transformation.

Electrophilic Attack: The difluoromethoxy group, due to its strong electron-withdrawing nature, deactivates the naphthalene (B1677914) ring towards electrophilic aromatic substitution. mdpi.comnih.gov This deactivation means that reactions with electrophiles will be slower compared to unsubstituted naphthalene. The fluorine atoms pull electron density away from the oxygen and, consequently, from the aromatic system, making it less attractive to electrophiles. mdpi.com Electrophilic attack, when it does occur, will be directed to positions on the ring that are least deactivated.

A significant area of research into the reactivity of difluoromethoxyarenes involves radical-mediated processes. researchgate.net The direct introduction of a difluoromethoxy group onto an aromatic ring often proceeds via a radical mechanism, typically under photocatalytic conditions. nih.gov These reactions involve the generation of a difluoromethyl radical (•CF₂H) or a difluoromethoxy radical (•OCF₂H).

Recent studies have shown that a difluoromethyl radical (•CF₂H) can be generated from various precursors and exhibits nucleophilic character. rsc.orgsemanticscholar.org This nucleophilicity arises from the balance of inductive electron withdrawal by the fluorine atoms and conjugative donation, which results in a higher energy singly occupied molecular orbital (SOMO) compared to the trifluoromethyl radical (•CF₃). rsc.org

In the context of difluoromethoxylation, a key intermediate is the difluoromethoxy radical (•OCF₂H). Its generation can be achieved using specialized reagents under visible light photoredox catalysis. The mechanism generally involves:

Generation of the •OCF₂H radical: A photosensitizer absorbs light and initiates a single-electron transfer (SET) to a difluoromethoxylating agent, leading to its fragmentation and the release of the •OCF₂H radical. nih.gov

Addition to the aromatic ring: The electrophilic •OCF₂H radical adds to the electron-rich π-system of the naphthalene ring.

Oxidation and deprotonation: The resulting radical intermediate is oxidized to a carbocation, followed by deprotonation to restore aromaticity and yield the difluoromethoxylated product. nih.gov

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Generation of the difluoromethoxy radical | •OCF₂H |

| 2 | Addition to the aromatic ring | Cyclohexadienyl radical |

| 3 | Oxidation and Deprotonation | Carbocation |

The presence of two fluorine atoms in the difluoromethoxy group has a profound influence on the stability and geometry of reaction intermediates and transition states.

Electronic Effects: The strong electron-withdrawing nature of fluorine stabilizes anionic intermediates through induction. nih.gov Conversely, it destabilizes adjacent carbocations. This "negative fluorine effect" can significantly alter the energy landscape of a reaction. semanticscholar.org

Steric Effects: Although fluorine has a relatively small van der Waals radius, the C-F bond is longer than the C-H bond. The increasing number of fluorine atoms can lead to increased steric demand. researchgate.net In the case of the -OCF₂H group, its steric profile is larger than that of a methoxy (B1213986) group (-OCH₃).

Transition State Geometry: The geometry of fluoroalkyl radicals is influenced by the degree of fluorination. The •CF₂H radical is pyramidal, and this distortion from planarity affects the overlap of fluorine lone pairs with the singly occupied molecular orbital (SOMO). rsc.org This geometry influences the stereoselectivity of radical reactions. In transition states, interactions between fluorine atoms and other parts of the molecule or reagents can lead to specific conformational preferences, thereby directing the outcome of the reaction. nih.gov For instance, the anomeric effect, involving the interaction of oxygen lone pairs with the C-F σ* antibonding orbitals, can influence the rotational barrier and preferred conformation of the difluoromethoxy group relative to the naphthalene ring. nih.gov

Nitrile Group Transformation Mechanisms

The nitrile group is a versatile functional group that can undergo a variety of transformations, primarily involving reactions at the electrophilic carbon atom of the cyano group.

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity makes the carbon atom susceptible to attack by nucleophiles. wikipedia.org The general mechanism for nucleophilic addition to a nitrile involves the attack of a nucleophile on the electrophilic carbon, breaking the π-bond and forming a new single bond. The resulting intermediate is a resonance-stabilized imine anion. unacademy.com

This initial addition can be followed by protonation or further reaction depending on the nucleophile and reaction conditions. For example, Grignard reagents add to nitriles to form, after hydrolysis, ketones. wikipedia.org

| Nucleophile | Intermediate | Final Product (after workup) |

|---|---|---|

| Grignard Reagent (R-MgX) | Imine anion salt | Ketone |

| Hydride (from LiAlH₄) | Imine anion | Primary Amine |

| Water/Hydroxide (B78521) | Imidic acid/Imidate | Amide/Carboxylic Acid |

Hydrolysis: The hydrolysis of nitriles to carboxylic acids is a common transformation that can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the carbon. A series of proton transfers leads to the formation of an amide, which is then further hydrolyzed to a carboxylic acid and an ammonium (B1175870) ion. nih.govresearchgate.net

Base-Catalyzed Hydrolysis: In basic conditions, a strong nucleophile, the hydroxide ion, directly attacks the electrophilic carbon of the nitrile. The resulting imidic acid intermediate tautomerizes to an amide. nih.gov Under harsher basic conditions, the amide is further hydrolyzed to a carboxylate salt and ammonia. researchgate.netnih.govsemanticscholar.org

Reduction: Nitriles can be reduced to primary amines using various reducing agents.

Reduction with Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce nitriles to primary amines. The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the resulting imine intermediate. Subsequent workup with water protonates the nitrogen to yield the primary amine. tcichemicals.comnumberanalytics.comlibretexts.org

Catalytic Hydrogenation: Nitriles can also be reduced to primary amines via catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. masterorganicchemistry.comwikipedia.org This process involves the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond.

Role of the Cyano Group as an Electrophilic Site

The cyano group (-C≡N) in 3-(Difluoromethoxy)-2-naphthonitrile serves as a prominent electrophilic site. This electrophilicity arises from the significant polarization of the carbon-nitrogen triple bond, where the highly electronegative nitrogen atom draws electron density away from the carbon atom. This renders the carbon atom susceptible to attack by nucleophiles.

The presence of the electron-withdrawing difluoromethoxy group at the 3-position of the naphthalene ring is expected to further enhance the electrophilic character of the nitrile carbon. This substituent group withdraws electron density from the naphthalene ring through both inductive and resonance effects, which in turn can influence the electronic environment of the adjacent cyano group.

Nucleophilic Addition Reactions:

A primary reaction pathway involving the electrophilic cyano group is nucleophilic addition. Various nucleophiles can attack the electrophilic carbon of the nitrile, leading to the formation of a diverse range of products. For instance, Grignard reagents (R-MgX) can react with the nitrile to form ketones after hydrolysis of the intermediate imine. Similarly, organolithium reagents can also participate in such additions.

The general mechanism for nucleophilic addition to the nitrile group can be summarized in the following table:

| Step | Description |

| 1. Nucleophilic Attack | A nucleophile (Nu⁻) attacks the electrophilic carbon atom of the cyano group, breaking the pi bond and forming a tetrahedral intermediate. |

| 2. Intermediate Formation | An anionic imine intermediate is formed. |

| 3. Protonation/Hydrolysis | The intermediate is subsequently protonated, often by the addition of water or a weak acid during workup, to yield an imine. Depending on the reaction conditions and the nature of the nucleophile, this imine can be stable or undergo further reaction, such as hydrolysis to a ketone. |

Reduction Reactions:

The electrophilic carbon of the nitrile is also susceptible to attack by hydride reagents. The reduction of the nitrile group in this compound can lead to the formation of a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Intermolecular and Intramolecular Reactivity Dynamics

The reactivity of this compound extends to both intermolecular and intramolecular transformations, often leveraging the unique electronic and steric environment of the substituted naphthalene system.

Intermolecular Reactions:

Intermolecular reactions of this compound can involve cycloaddition reactions where the nitrile group participates as a dienophile or a dipolarophile. For example, in [3+2] cycloadditions with azides, the nitrile can react to form tetrazole derivatives. The electron-deficient nature of the nitrile, enhanced by the difluoromethoxy group, can facilitate such reactions.

Furthermore, the naphthalene ring itself can undergo intermolecular electrophilic aromatic substitution. However, the presence of two deactivating groups (difluoromethoxy and cyano) would generally make such reactions challenging and would require harsh conditions. The directing effects of these groups would influence the position of any incoming electrophile.

Intramolecular Reactions:

While specific examples for this compound are not extensively documented, analogous naphthonitrile derivatives are known to undergo intramolecular cyclization reactions to form novel polycyclic systems. These reactions are often promoted by thermal or photochemical means.

For instance, if a suitable reactive moiety were present elsewhere on the molecule or on a substituent, intramolecular nucleophilic attack on the electrophilic cyano carbon could lead to the formation of a new ring fused to the naphthalene core. The geometry and strain of the resulting ring system would be critical factors in the feasibility of such a reaction.

Additionally, intramolecular photochemical cycloadditions involving the naphthalene ring are a known class of reactions for certain naphthonitrile derivatives. These reactions can lead to the formation of complex polycyclic cage-like structures. The specific substitution pattern and the nature of the tethered reacting partner would dictate the regioselectivity and stereoselectivity of such cyclizations.

Summary of Potential Reactivity:

| Reaction Type | Functionality Involved | Potential Products |

| Nucleophilic Addition | Cyano Group | Ketones, Amines |

| Cycloaddition (Intermolecular) | Cyano Group, Naphthalene Ring | Heterocycles (e.g., Tetrazoles) |

| Electrophilic Aromatic Substitution (Intermolecular) | Naphthalene Ring | Substituted Naphthalene Derivatives |

| Intramolecular Cyclization | Cyano Group and another functional group | Fused Polycyclic Systems |

| Photochemical Cycloaddition (Intramolecular) | Naphthalene Ring and a tethered pi-system | Polycyclic Cage Compounds |

It is important to note that the specific reaction conditions, including catalyst, solvent, and temperature, would play a crucial role in determining the outcome of these potential reactions.

Computational Chemistry Investigations of 3 Difluoromethoxy 2 Naphthonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), provide detailed information about the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) Applications to Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-(Difluoromethoxy)-2-naphthonitrile, DFT calculations would be employed to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the electron-withdrawing nature of both the difluoromethoxy and nitrile groups would be expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The difluoromethoxy group, with its inductive electron-withdrawing effect, and the nitrile group, with both inductive and resonance effects, would influence the electron density distribution across the naphthalene (B1677914) ring system.

Hypothetical DFT Calculation Results for this compound

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -2.0 |

Note: These values are illustrative and would need to be confirmed by actual DFT calculations.

Energy Landscape and Conformational Analysis

The difluoromethoxy group (-OCHF₂) attached to the naphthalene ring has rotational freedom around the C-O bond. This rotation leads to different spatial arrangements of the atoms, known as conformations. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them.

By systematically rotating the dihedral angle of the C-O-C-H bond and calculating the energy at each step, an energy landscape can be generated. This landscape would reveal the preferred orientation of the difluoromethoxy group relative to the naphthalene plane. The global minimum on this potential energy surface corresponds to the most stable conformer of the molecule. The energy barriers between conformers provide insight into the flexibility of the molecule at different temperatures.

Molecular Dynamics Simulations for Reactivity and Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of atoms over time, offering insights into dynamic processes.

For this compound, MD simulations could be used to explore its interactions with other molecules, such as solvents or potential reactants. For instance, simulating the molecule in a water box would reveal information about its solvation and the formation of any specific interactions, like hydrogen bonds between the fluorine atoms and water molecules. Furthermore, MD simulations can be used to sample different conformations and explore the molecule's flexibility and how it might adapt its shape to interact with a binding site in a biological system, for example.

Prediction of Spectroscopic Signatures and Molecular Properties

Quantum chemical calculations are powerful tools for predicting various spectroscopic properties of molecules. For this compound, these methods could be used to predict:

Infrared (IR) Spectrum: By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. This would show characteristic peaks corresponding to the stretching and bending of specific bonds, such as the C≡N stretch of the nitrile group and the C-F and C-O stretches of the difluoromethoxy group.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F atoms. These predictions are valuable for interpreting experimental NMR data and confirming the structure of the molecule.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-visible range. This would provide information about the molecule's color and its potential applications in materials science.

Hypothetically Predicted Spectroscopic Data

| Spectrum | Key Predicted Feature | Wavenumber/Chemical Shift |

|---|---|---|

| IR | C≡N stretch | ~2230 cm⁻¹ |

| ¹³C NMR | Naphthalene C-CN | ~110 ppm |

Note: These are typical ranges and would require specific calculations for accurate prediction.

Chemical Space Exploration and Reactivity Modeling

Computational methods can be used to explore the chemical reactivity of this compound. By calculating molecular electrostatic potential (MEP) maps, regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be visualized. For this molecule, the nitrogen atom of the nitrile group would be an electron-rich site, while the carbon atom of the nitrile group and the carbon atoms attached to the electronegative substituents would be electron-poor.

Reactivity indices, such as Fukui functions, can also be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack. This information is crucial for understanding and predicting the outcomes of chemical reactions involving this compound. For instance, it could help in designing synthetic routes or understanding its metabolic pathways.

Theoretical Insights into Fluorine and Nitrile Substituent Effects

The electronic properties of the naphthalene ring are significantly influenced by the difluoromethoxy and nitrile substituents. Computational studies allow for a systematic investigation of these effects.

The difluoromethoxy group is primarily an inductively electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect would decrease the electron density on the naphthalene ring.

The nitrile group is also strongly electron-withdrawing, both through induction and resonance. The resonance effect delocalizes the pi-electrons of the naphthalene ring onto the nitrile group.

Theoretical calculations can quantify these effects by analyzing charge distributions (e.g., using Mulliken or Natural Bond Orbital (NBO) analysis) and by comparing the electronic properties of this compound to unsubstituted naphthalene or naphthalene with only one of the substituents. This analysis would provide a deeper understanding of how these functional groups modulate the reactivity, stability, and spectroscopic properties of the naphthalene core. For example, the combined electron-withdrawing nature of both groups would likely make the aromatic ring less susceptible to electrophilic aromatic substitution compared to naphthalene itself.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

For 3-(Difluoromethoxy)-2-naphthonitrile, the FTIR spectrum would be expected to show characteristic absorption bands. The nitrile (C≡N) group typically exhibits a sharp, intense absorption in the range of 2220-2260 cm⁻¹. The C-O-C stretching vibrations of the ether linkage in the difluoromethoxy group would appear in the 1000-1300 cm⁻¹ region. Furthermore, the C-F stretching vibrations associated with the difluoro moiety are expected to produce strong bands, typically between 1000 and 1400 cm⁻¹. Aromatic C-H stretching vibrations from the naphthalene (B1677914) ring would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring would appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. The nitrile stretch is also Raman active. The aromatic ring vibrations often give rise to strong Raman signals, aiding in the confirmation of the naphthyl core structure.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Nitrile (C≡N) Stretch | 2220-2260 | FTIR, Raman |

| Aromatic C=C Stretch | 1450-1600 | FTIR, Raman |

| C-O-C (Ether) Stretch | 1000-1300 | FTIR |

| C-F Stretch | 1000-1400 | FTIR |

| Aromatic C-H Stretch | >3000 | FTIR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei.

The ¹H NMR spectrum of this compound would provide key information about the proton environments. The protons on the naphthalene ring would appear as a series of multiplets in the aromatic region, typically between 7.0 and 8.5 ppm. The specific splitting patterns and coupling constants would allow for the assignment of each proton to its position on the bicyclic system.

A particularly diagnostic signal would be that of the difluoromethoxy proton (-OCHF₂). This proton would appear as a triplet due to coupling with the two adjacent fluorine atoms (J-coupling). The chemical shift of this triplet would be expected in a distinct region, likely downfield due to the electron-withdrawing effects of the oxygen and fluorine atoms.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon of the nitrile group (C≡N) would appear in the 115-125 ppm range. The ten carbons of the naphthalene ring would produce signals in the aromatic region (approximately 110-150 ppm), with the carbon attached to the difluoromethoxy group (C3) and the nitrile group (C2) being shifted accordingly. The carbon of the difluoromethoxy group (-OCHF₂) would exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR spectroscopy is essential for compounds containing fluorine. For this compound, the spectrum would show a single signal for the two equivalent fluorine atoms of the -OCHF₂ group. This signal would be split into a doublet due to coupling with the single proton of the same group. The chemical shift, reported relative to a standard like CFCl₃, provides a definitive confirmation of the fluorine environment.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key Coupling |

|---|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.5 | Multiplets | H-H |

| ¹H (-OCHF₂) | Specific downfield region | Triplet | H-F |

| ¹³C (C≡N) | 115 - 125 | Singlet | - |

| ¹³C (Aromatic) | 110 - 150 | Multiple singlets | - |

| ¹³C (-OCHF₂) | Specific region | Triplet | C-F |

| ¹⁹F (-OCHF₂) | Characteristic shift | Doublet | F-H |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₂H₇F₂NO). The fragmentation pattern observed in the mass spectrum would likely involve the loss of the difluoromethoxy group or the nitrile group, providing further confirmation of the compound's structure.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the photophysical properties of a molecule, which are dictated by its electronic structure. The naphthalene core of this compound is a known chromophore. The UV-Vis absorption spectrum would be expected to show characteristic π-π* transitions typical of substituted naphthalenes. The positions of the absorption maxima (λ_max) and the molar absorptivity (ε) are key parameters.

If the compound is fluorescent, an emission spectrum can be recorded upon excitation at an appropriate wavelength. The fluorescence spectrum, Stokes shift (the difference in wavelength between the absorption and emission maxima), and quantum yield are important photophysical characteristics that depend on the molecular structure and its environment.

In Situ Spectroscopic Methods for Reaction Monitoring

Modern synthetic chemistry often employs in situ spectroscopic techniques to monitor the progress of a reaction in real-time. Techniques like ReactIR (FTIR-based) or in situ NMR could potentially be used to follow the formation of this compound from its precursors. This would allow for the optimization of reaction conditions by observing the consumption of reactants and the appearance of the product and any intermediates or byproducts.

Derivatization and Functionalization Strategies

Modification of the Nitrile Group for Diverse Chemical Architectures

The nitrile group is a valuable functional handle that can be transformed into a variety of other functionalities, providing access to different chemical architectures.

The cyano group of 3-(difluoromethoxy)-2-naphthonitrile can be readily converted into a carboxylic acid and its derivatives, such as amides and esters. The hydrolysis of the nitrile to the corresponding carboxylic acid, 3-(difluoromethoxy)-2-naphthoic acid, can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis typically involves heating the nitrile in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylic acid.

Base-catalyzed hydrolysis is usually carried out by refluxing the nitrile with an aqueous or alcoholic solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. This process involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid.

Once 3-(difluoromethoxy)-2-naphthoic acid is obtained, it can be converted into amides and esters using standard coupling methods.

Amide Synthesis: The carboxylic acid can be activated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride. Subsequent reaction with a primary or secondary amine yields the desired 3-(difluoromethoxy)-2-naphthamide derivative.

Ester Synthesis: Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid, is a common method for ester formation. Alternatively, the carboxylic acid can be reacted with an alkyl halide in the presence of a base.

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. H₂SO₄, H₂O, Δ 2. SOCl₂, then R¹R²NH | 3-(Difluoromethoxy)-N,N-R¹R²-2-naphthamide |

| This compound | 1. NaOH, H₂O/EtOH, Δ; then H₃O⁺ 2. R-OH, H⁺, Δ | Alkyl 3-(difluoromethoxy)-2-naphthoate |

The nitrile group can be reduced to a primary amine, (3-(difluoromethoxy)naphthalen-2-yl)methanamine, which serves as a key intermediate for further functionalization. This transformation introduces a reactive amino group that can participate in a wide range of chemical reactions, including amide bond formation, alkylation, and the synthesis of various nitrogen-containing heterocycles.

Several methods are available for the reduction of aromatic nitriles:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The reaction is typically carried out under pressure and at elevated temperatures.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines organic-chemistry.orgwikipedia.org. The reaction is usually performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), also serve as efficient reagents for this transformation.

| Reagent | Conditions | Product |

| H₂/Raney Ni | High pressure, elevated temperature | (3-(Difluoromethoxy)naphthalen-2-yl)methanamine |

| LiAlH₄ | Anhydrous THF or Et₂O, reflux | (3-(Difluoromethoxy)naphthalen-2-yl)methanamine |

| BH₃·SMe₂ | THF, reflux | (3-(Difluoromethoxy)naphthalen-2-yl)methanamine |

The carbon-nitrogen triple bond of the nitrile group in this compound can act as a dipolarophile in [3+2] cycloaddition reactions. This type of reaction, also known as a 1,3-dipolar cycloaddition, is a powerful tool for the construction of five-membered heterocyclic rings wikipedia.org.

In these reactions, a 1,3-dipole reacts with the nitrile to form a heterocycle. Examples of 1,3-dipoles that can react with nitriles include:

Azides (R-N₃): The reaction of an organic azide with the nitrile group can lead to the formation of a tetrazole ring. This reaction is often catalyzed by a Lewis acid.

Nitrile Oxides (R-CNO): Cycloaddition with a nitrile oxide yields a 1,2,4-oxadiazole derivative mdpi.comnih.govmdpi.comnih.gov. Nitrile oxides are typically generated in situ from the corresponding oximes.

These cycloaddition reactions provide a direct route to complex heterocyclic structures fused to the naphthalene (B1677914) core, significantly expanding the chemical space accessible from this compound.

Post-Synthetic Modifications of the Naphthalene Core

The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the aromatic core. The directing effects of the existing substituents—the difluoromethoxy group at C3 and the cyano group at C2—will govern the position of the incoming electrophile.

The difluoromethoxy group is an ortho, para-directing activator, while the cyano group is a meta-directing deactivator. In the case of 2-substituted-3-methoxynaphthalenes, electrophilic substitution is generally directed to the 1- and 6-positions. The 1-position is sterically hindered by the C2 substituent and kinetically favored, while the 6-position is thermodynamically favored.

Potential electrophilic substitution reactions include:

Bromination: Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) can introduce a bromine atom onto the naphthalene ring, likely at the 1- or 6-position. The resulting bromo-derivative can then be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce a nitro group. The nitro group can be subsequently reduced to an amino group, providing another point for derivatization.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), an acyl chloride or anhydride can be used to introduce an acyl group onto the naphthalene core rsc.orgwikipedia.orgntu.edu.twresearchgate.netresearchgate.net. This reaction provides a route to various ketone derivatives.

| Reaction | Reagents | Expected Major Products |

| Bromination | Br₂, FeBr₃ | 1-Bromo-3-(difluoromethoxy)-2-naphthonitrile and 6-Bromo-3-(difluoromethoxy)-2-naphthonitrile |

| Nitration | HNO₃, H₂SO₄ | 3-(Difluoromethoxy)-1-nitro-2-naphthonitrile and 3-(Difluoromethoxy)-6-nitro-2-naphthonitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Acyl-3-(difluoromethoxy)-2-naphthonitrile and 6-Acyl-3-(difluoromethoxy)-2-naphthonitrile |

Strategies for Introducing Additional Fluorinated Moieties

Given the prevalence of fluorinated groups in pharmaceuticals and agrochemicals, the introduction of additional fluorine-containing substituents to the this compound scaffold is a promising strategy for modulating its physicochemical and biological properties. Modern synthetic methods offer various ways to achieve this.

Recent advances in photoredox catalysis have enabled the direct C-H functionalization of aromatic rings under mild conditions. These methods can be employed to introduce fluorinated alkyl groups onto the naphthalene core acs.orgnih.govnih.govresearchgate.net.

Trifluoromethylation: Reagents such as trifluoromethyl iodide (CF₃I) or Togni's reagent, in combination with a suitable photocatalyst and visible light, can generate trifluoromethyl radicals that can add to the electron-rich naphthalene ring.

Difluoromethylation and Monofluoromethylation: Similar photocatalytic strategies exist for the introduction of difluoromethyl (-CHF₂) and monofluoromethyl (-CH₂F) groups.

These late-stage fluorination techniques are particularly valuable as they allow for the rapid diversification of the lead compound, facilitating the exploration of structure-activity relationships.

Applications in Advanced Materials Science Research

Integration into Organic Electronic Materials (e.g., Semiconductors)

There is currently no available research demonstrating the integration or performance of 3-(Difluoromethoxy)-2-naphthonitrile in organic electronic materials such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Role in the Development of Optical Materials

Specific studies on the optical properties, such as absorption and emission spectra, or the use of this compound in the development of optical materials, have not been found in the reviewed literature.

Contribution to Functional Polymer Synthesis

No published research details the use of this compound as a monomer or functional additive in the synthesis of polymers.

Design of Tailored Material Properties through Molecular Engineering

While the structure of this compound suggests potential for molecular engineering, there are no specific examples or studies in the available literature that utilize this compound for tailoring material properties.

Supramolecular Assembly and Nanomaterials Science

There is a lack of information on the self-assembly behavior of this compound or its application in the field of nanomaterials science.

Q & A

Basic: What are the optimal synthetic conditions for preparing 3-(difluoromethoxy)-2-naphthonitrile?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A validated method involves refluxing equimolar quantities of a halogenated precursor (e.g., 2-hydroxy-1-naphthonitrile) with a difluoromethoxy donor (e.g., ethyl chloroacetate) in anhydrous acetonitrile using potassium carbonate as a base. The reaction is heated under reflux for 3 hours, followed by filtration, vacuum evaporation, and purification via column chromatography to isolate the product . Key parameters include strict anhydrous conditions to prevent hydrolysis of the nitrile group and precise stoichiometric ratios to minimize side reactions.

Advanced: How can regioselectivity challenges during electrophilic substitution on the naphthalene ring be addressed?

Regioselectivity in electrophilic substitution is influenced by steric and electronic effects of the difluoromethoxy and nitrile groups. Computational modeling (e.g., DFT calculations) can predict preferential substitution sites by analyzing electron density distribution. Experimentally, directing groups or protective strategies (e.g., temporary protection of the nitrile) may enhance selectivity. For example, prior studies on similar nitrile-containing naphthalene derivatives demonstrate that bulky substituents at the 2-position direct electrophiles to the 6- or 8-positions of the ring .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Critical techniques include:

- FT-IR : Confirms the presence of C≡N (stretching ~2230 cm⁻¹) and C-O-C (difluoromethoxy, ~1150–1250 cm⁻¹).

- NMR : H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and F NMR resolves -OCFH splitting patterns (δ -80 to -85 ppm).

- HRMS : Validates molecular formula (e.g., CHFNO).

For example, IR and H-NMR data from analogous naphthofuran derivatives confirm structural assignments .

Advanced: How can overlapping spectral signals in NMR be resolved for structural confirmation?

Overlapping aromatic proton signals can be resolved using 2D NMR techniques (e.g., COSY, HSQC) or deuterated solvent systems to shift peaks. For F NMR, decoupling experiments or variable-temperature NMR may distinguish between magnetically equivalent fluorine atoms. Additionally, X-ray crystallography provides unambiguous structural confirmation, as demonstrated in studies of related difluoromethoxy-containing pharmaceuticals .

Basic: What reaction pathways are feasible for modifying the nitrile group?

The nitrile group undergoes:

- Reduction : Catalytic hydrogenation (H, Pd/C) converts it to a primary amine.

- Hydrolysis : Acidic or basic conditions yield carboxylic acids or amides.

- Nucleophilic addition : Grignard reagents form ketones after hydrolysis.

For example, lithium aluminum hydride (LiAlH) reduces nitriles to amines in similar acetonitrile derivatives .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to targets like PCSK9 or cytochrome P450 enzymes. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with the difluoromethoxy group). A study on a difluoromethoxy-containing PCSK9 inhibitor demonstrated strong binding via hydrophobic and halogen-bonding interactions .

Basic: How is this compound utilized in medicinal chemistry research?

The difluoromethoxy group enhances metabolic stability and bioavailability, making the compound a valuable intermediate for protease inhibitors or kinase modulators. For instance, derivatives of this compound are precursors in synthesizing PCSK9 inhibitors, which are critical for cholesterol-lowering therapies .

Advanced: What strategies optimize pharmacokinetic properties of derivatives?

- LogP optimization : Introducing polar groups (e.g., hydroxyls) balances lipophilicity.

- Metabolic stability assays : Microsomal incubation identifies vulnerable sites (e.g., CYP450 oxidation of the naphthalene ring).

- Prodrug design : Masking the nitrile as a tert-butyl carbamate improves solubility.

Data from in vitro ADME studies on structurally related compounds guide these modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.